2,3-Dimethylphenylzinc iodide
Overview
Description
2,3-Dimethylphenylzinc iodide is an organozinc compound with the molecular formula (CH₃)₂C₆H₃ZnI. It is commonly used in organic synthesis as a reagent for various chemical reactions. This compound is typically available as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dimethylphenylzinc iodide can be synthesized through the reaction of 2,3-dimethylphenyl iodide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction is as follows:
2,3-Dimethylphenyl iodide+Zinc→2,3-Dimethylphenylzinc iodide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethylphenylzinc iodide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-iodide bond is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Solvents: Tetrahydrofuran (THF) is the most commonly used solvent.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In coupling reactions, the primary products are often biaryl compounds or other complex organic molecules.
Scientific Research Applications
2,3-Dimethylphenylzinc iodide has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, particularly in the formation of carbon-carbon bonds.
Medicinal Chemistry: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is used in the preparation of advanced materials, including polymers and nanomaterials.
Biological Studies: It is utilized in the modification of biomolecules for research purposes.
Mechanism of Action
The mechanism of action of 2,3-Dimethylphenylzinc iodide involves the transfer of the phenyl group from the zinc atom to the target molecule. This transfer is facilitated by the presence of a catalyst, such as palladium, which activates the zinc-iodide bond and promotes the formation of the new carbon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and the nature of the target molecule.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dimethylphenylzinc iodide
- 2,5-Dimethylphenylzinc iodide
- 3,4-Dimethylphenylzinc iodide
Uniqueness
2,3-Dimethylphenylzinc iodide is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. This positional isomerism can lead to different reaction outcomes compared to other dimethylphenylzinc iodide compounds.
Properties
IUPAC Name |
1,2-dimethylbenzene-6-ide;iodozinc(1+) | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9.HI.Zn/c1-7-5-3-4-6-8(7)2;;/h3-5H,1-2H3;1H;/q-1;;+2/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COUGEENSJXVFJM-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C[C-]=C1C.[Zn+]I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IZn | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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